molecular formula C11H15NO2 B15333464 Methyl 3-isobutylisonicotinate CAS No. 2089316-37-8

Methyl 3-isobutylisonicotinate

Cat. No.: B15333464
CAS No.: 2089316-37-8
M. Wt: 193.24 g/mol
InChI Key: JECSZGUSNOOFDF-UHFFFAOYSA-N
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Description

Methyl 3-isobutylisonicotinate is an organic compound with the molecular formula C11H15NO2 It consists of a methyl ester group attached to a 3-isobutylisonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isobutylisonicotinate typically involves the esterification of 3-isobutylisonicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 3-isobutylisonicotinol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-isobutylisonicotinic acid.

    Reduction: 3-isobutylisonicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-isobutylisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-isobutylisonicotinate involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure.

Comparison with Similar Compounds

    Methyl isonicotinate: Similar in structure but lacks the isobutyl group.

    Methyl nicotinate: Another ester derivative with different biological activities.

    3-isobutylisonicotinic acid: The acid precursor to Methyl 3-isobutylisonicotinate.

Uniqueness: this compound is unique due to the presence of the isobutyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

2089316-37-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(2-methylpropyl)pyridine-4-carboxylate

InChI

InChI=1S/C11H15NO2/c1-8(2)6-9-7-12-5-4-10(9)11(13)14-3/h4-5,7-8H,6H2,1-3H3

InChI Key

JECSZGUSNOOFDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)C(=O)OC

Origin of Product

United States

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